Arzanol
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Overview
Description
Arzanol is a novel phloroglucinol α-pyrone, isolated from a Mediterranean plant Helichrysum italicum (Roth) Don ssp. microphyllum which belongs to the family Asteraceae . It has been reported to possess a variety of pharmacological activities, including anti-inflammatory, anti-HIV, and antioxidant activities .
Molecular Structure Analysis
Arzanol is a prenylated heterodimeric phloroglucinyl α-pyrone . Its chemical formula is C22H26O7 , and its molecular weight is 402.44 .
Chemical Reactions Analysis
Arzanol has been reported to inhibit inflammatory transcription factor NFκB activation, HIV replication in T cells, releases of proinflammatory mediators like IL-1β, IL-6, IL-8, and TNF-α, and biosynthesis of PGE2 by potentially inhibiting mPGES-1 enzyme .
Physical And Chemical Properties Analysis
Arzanol is a polyphenol compound . Its exact mass is 402.17 . More detailed physical and chemical properties are not available in the current literature.
Scientific Research Applications
Anti-inflammatory and Antiviral Properties
Arzanol is a phloroglucinol α-pyrone isolated from Helichrysum italicum, demonstrating various pharmacological activities. Particularly, its anti-inflammatory, anti-HIV, and antioxidant activities have been extensively studied. Arzanol inhibits inflammatory transcription factor NFκB activation, HIV replication in T cells, and the release of pro-inflammatory cytokines like IL-1β, IL-6, IL-8, and TNF-α. It also inhibits the biosynthesis of PGE2 by potentially targeting the mPGES-1 enzyme, making it potentially useful in treating diseases involving these inflammatory mediators, such as autoimmune diseases and cancer (Kothavade et al., 2013).
Molecular Structure and Properties
The molecular structure of arzanol significantly contributes to its properties. It contains an α-pyrone moiety attached to a phloroglucinol moiety, with several hydrogen bond donor or acceptor sites. These features result in intramolecular hydrogen bonding patterns being the dominant stabilizing factor in arzanol's structure (Mammino, 2017).
Effect on Brain Glycogen Phosphorylase
Chemical proteomics research identified arzanol as a positive modulator of brain glycogen phosphorylase (bGP), a key regulator of glucose metabolism. This discovery is significant for its potential applications in the study of neurodegeneration and cancer (Del Gaudio et al., 2018).
Antioxidant and Cytotoxic Activity
Arzanol exhibits strong antioxidant properties, protecting against free radical attack and lipid peroxidation in various in vitro systems. It also demonstrates cytotoxic activity in specific cell lines, suggesting potential for cancer treatment applications (Rosa et al., 2007).
Antibacterial Activity
Arzanol shows potent antibacterial action against multidrug-resistant Staphylococcus aureus isolates. This validates the traditional use of Helichrysum extracts for preventing wound infections (Taglialatela‐Scafati et al., 2013).
Protective Role Against Lipid Peroxidation
Arzanol has been found to protect against oxidative modification of lipids in human low-density lipoprotein (LDL) and cell membranes, indicating its potential as a natural antioxidant in biological systems (Rosa et al., 2011).
Interaction with Water Molecules
Studies on arzanol adducts with explicit water molecules offer insights into its solute-solvent interactions, revealing preferred arrangements of water molecules around arzanol and suggesting possible geometries for the first solvation layer (Mammino, 2018).
Tautomeric and Rotameric Equilibria
Research on the tautomeric and rotational equilibria of arzanol highlights the importance of intramolecular hydrogen bonds in its molecular behavior, which impacts its bioactivity (Rastrelli et al., 2016).
Autophagy Modulation and Chemotherapeutic Potential
Arzanol has been identified as an autophagy-modulating drug with the ability to sensitize cancer cells towards chemotherapy, marking it as a valuable tool for cancer therapy research (Deitersen et al., 2021).
properties
CAS RN |
32274-52-5 |
---|---|
Product Name |
Arzanol |
Molecular Formula |
C22H26O7 |
Molecular Weight |
402.44 |
IUPAC Name |
3-[[3-Acetyl-2,4,6-trihydroxy-5-(3-methylbut-2-enyl)phenyl]methyl]-6-ethyl-4-hydroxy-5-methylpyran-2-one |
InChI |
InChI=1S/C22H26O7/c1-6-16-11(4)18(24)15(22(28)29-16)9-14-19(25)13(8-7-10(2)3)20(26)17(12(5)23)21(14)27/h7,24-27H,6,8-9H2,1-5H3 |
InChI Key |
ZOIAPLVBZQQHCG-UHFFFAOYSA-N |
SMILES |
O=C1C(CC2=C(O)C(C/C=C(C)\C)=C(O)C(C(C)=O)=C2O)=C(O)C(C)=C(CC)O1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Arzanol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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